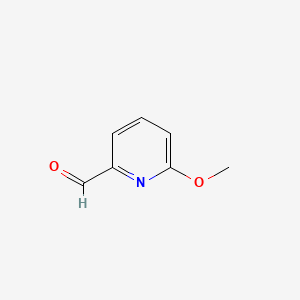

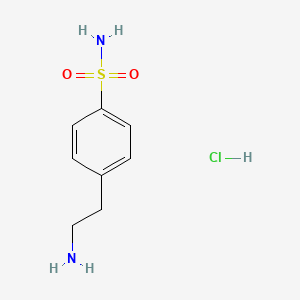

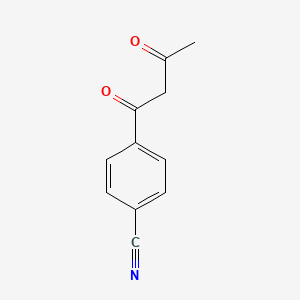

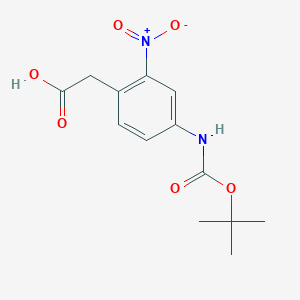

![molecular formula C11H12N2O B1313615 Spiro[indoline-3,3'-pyrrolidin]-2-one CAS No. 6786-41-0](/img/structure/B1313615.png)

Spiro[indoline-3,3'-pyrrolidin]-2-one

説明

Spiro[indoline-3,3'-pyrrolidin]-2-one, also known as spiroindoline-2-one, is a cyclic compound consisting of a five-membered ring containing two nitrogen atoms and two oxygen atoms. It is a derivative of the amino acid tryptophan and is found in a variety of natural products. It has been studied extensively in the laboratory and has been found to have a wide range of biological activities. This review aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of spiroindoline-2-one.

科学的研究の応用

Biologically Active Natural Products

These compounds serve as core motifs in many biologically active natural products. Their specific configurations are crucial for the biological activity of spirocyclic compounds .

Pharmaceuticals and Analogues

Spiro[indoline-3,3’-pyrrolidin]-2-ones are integral in pharmaceuticals and their analogues, contributing to their therapeutic effects .

Diastereodivergent Synthesis

They are used in diastereodivergent synthesis processes, where different diastereoisomers are produced by tuning Lewis or Brønsted bases .

Photochromic Smart Materials

Although not directly mentioned for Spiro[indoline-3,3’-pyrrolidin]-2-one, spiropyran derivatives, which share a similar spirocyclic structure, are used in smart materials that can switch isomers with UV or visible light .

1,3-Dipolar Cycloaddition Reactions

These compounds are synthesized through 1,3-dipolar cycloaddition reactions of azomethine ylides with activated olefins, which is a key method for forming spirocyclic oxindoles .

MDM2 Inhibitors

Spirooxindoles, which include Spiro[indoline-3,3’-pyrrolidin]-2-one derivatives, have been identified as potent MDM2 inhibitors with significant therapeutic potential .

Microwave-Assisted Synthesis

A novel approach involves the microwave-assisted diastereoselective synthesis of spiro[indoline-3,2’-pyrrole] derivatives through a three-component reaction .

作用機序

Target of Action

Spiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound that is found as a core motif in an array of biologically active natural products, pharmaceuticals, and their analogues Its absolute and relative configurations have been proven to play a key role in the biological activity of spirocyclic compounds .

Mode of Action

The mode of action of Spiro[indoline-3,3’-pyrrolidin]-2-one involves a diastereodivergent synthesis through base-promoted (3 + 2) cycloadditions . The catalysts used in this process have full control over the configuration of the stereocenters . When a Lewis base is used as a catalyst, good yields and excellent diastereoselectivities are obtained, regardless of the properties of the substituents . Conversely, spiro[indoline-3,3’-pyrrolidin]-2-ones of a different diastereoisomer are produced in good yields when a Brønsted base is used .

Biochemical Pathways

The compound’s synthesis involves a series of chemical reactions, including base-promoted (3 + 2) cycloadditions . This process results in the formation of spirocyclic compounds with varied biological activities .

Pharmacokinetics

The compound’s synthesis involves a series of chemical reactions that could potentially influence its bioavailability .

Result of Action

The compound’s absolute and relative configurations have been proven to play a key role in the biological activity of spirocyclic compounds .

Action Environment

The compound’s synthesis involves a series of chemical reactions that could potentially be influenced by environmental conditions .

特性

IUPAC Name |

spiro[1H-indole-3,3'-pyrrolidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSHLSLQUHZOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449607 | |

| Record name | spiro[indoline-3,3'-pyrrolidin]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6786-41-0 | |

| Record name | Spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6786-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | spiro[indoline-3,3'-pyrrolidin]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthetic route to Spiro[indoline-3,3′-pyrrolidin]-2-ones described in the research paper?

A: The paper describes a novel method for synthesizing Spiro[indoline-3,3′-pyrrolidin]-2-ones using readily available tryptamine-derived ynesulfonamide substrates. [] This method utilizes silica gel and alumina as mediators and proceeds under neat conditions, offering a potentially more sustainable and efficient alternative to traditional synthetic approaches. The researchers successfully prevented the undesired Wagner-Meerwein rearrangement by trapping the spiroindoleninium intermediate with water, showcasing control over the reaction pathway. [] Furthermore, the method's tolerance for various functional groups was investigated, highlighting its versatility for potential applications in synthesizing diverse Spiro[indoline-3,3′-pyrrolidin]-2-one derivatives. []

Q2: How did the researchers investigate the mechanism of this novel synthetic route?

A: The researchers employed isotope-labeling experiments to gain a deeper understanding of the sequential transformation leading to Spiro[indoline-3,3′-pyrrolidin]-2-ones. [] By strategically incorporating isotopes into the starting materials and tracking their presence in the final product and intermediates, the team could delineate the step-by-step mechanism of the reaction. This mechanistic insight is crucial for optimizing reaction conditions, exploring potential variations, and applying the method to synthesize other complex molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

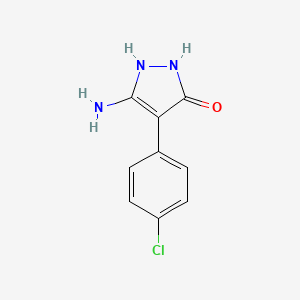

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)